

# Discovery of the Dioxygen Monofluoride Radical: A Technical Guide

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## Compound of Interest

Compound Name: Dioxygen monofluoride

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## Introduction

The **dioxygen monofluoride** radical ( $O_2F$ ) is a highly reactive inorganic species that has garnered significant interest due to its unique electronic structure and bonding characteristics. Stable only at low temperatures, this radical plays a crucial role in understanding the chemistry of oxygen fluorides. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the  $O_2F$  radical, with a focus on the experimental protocols and quantitative data essential for researchers in chemistry and related fields.

## Synthesis of the Dioxygen Monofluoride Radical

The primary method for generating the **dioxygen monofluoride** radical for laboratory study is through the photolysis of molecular fluorine ( $F_2$ ) and dioxygen ( $O_2$ ) in an inert gas matrix at cryogenic temperatures.<sup>[1][2]</sup> This technique, known as matrix isolation, allows for the trapping and stabilization of highly reactive species like  $O_2F$ .<sup>[2][3]</sup>

## Experimental Protocol: Matrix Isolation Synthesis

A typical experimental setup for the matrix isolation synthesis of  $O_2F$  involves the co-deposition of a gaseous mixture of fluorine, oxygen, and a noble gas (usually argon) onto a cryogenic window.

Materials and Equipment:

- Gaseous fluorine ( $F_2$ )
- Gaseous oxygen ( $O_2$ ), including isotopic variants such as  $^{18}O_2$  for spectroscopic analysis
- High-purity argon (Ar) or other noble gas
- Cryostat with a transparent window (e.g., CsI for infrared spectroscopy) capable of reaching temperatures as low as 4.2 K.[4]
- Gas mixing manifold for precise control of precursor concentrations
- Deposition line with a nozzle directed at the cryogenic window
- Ultraviolet (UV) lamp for photolysis (e.g., a mercury arc lamp)
- Spectrometer (Infrared or Electron Spin Resonance) for in-situ analysis

#### Procedure:

- Preparation of Gas Mixture: A gas mixture with a specific ratio of  $F_2:O_2:Ar$  is prepared. A common ratio is 1:1:1000 to ensure adequate isolation of the guest molecules in the argon host.[3]
- Deposition: The gas mixture is slowly deposited onto the cold window, which is maintained at a temperature of around 10-20 K.[3][5] The deposition is carried out under high vacuum to prevent contamination.[2]
- Photolysis: The deposited matrix is then irradiated with a UV light source. The photolysis of  $F_2$  molecules generates fluorine atoms.[1][4]
- Radical Formation: The highly reactive fluorine atoms diffuse through the matrix and react with the trapped  $O_2$  molecules to form the  $O_2F$  radical.[4]
- Annealing (Optional): In some experiments, the matrix is briefly warmed by a few degrees to allow for limited diffusion of trapped species, which can sometimes enhance the formation of the desired radical.[5]

- Spectroscopic Analysis: The matrix-isolated O<sub>2</sub>F radicals are then characterized in-situ using spectroscopic techniques such as infrared (IR) spectroscopy or electron spin resonance (ESR) spectroscopy.

## Spectroscopic Characterization

### Infrared Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the vibrational modes of the O<sub>2</sub>F radical. By analyzing the absorption bands, researchers can gain insights into the bonding and structure of the molecule.<sup>[1]</sup> Isotopic substitution, particularly with <sup>18</sup>O, is crucial for confirming the vibrational assignments.<sup>[1]</sup>

Table 1: Infrared Vibrational Frequencies of the O<sub>2</sub>F Radical in an Argon Matrix<sup>[1]</sup>

| Vibrational Mode        | Frequency (cm <sup>-1</sup> ) |
|-------------------------|-------------------------------|
| O-O Stretch ( $\nu_1$ ) | 1499.7                        |
| O-F Stretch ( $\nu_2$ ) | 586.4                         |
| O-O-F Bend ( $\nu_3$ )  | 376.0                         |

The high frequency of the O-O stretching mode ( $\nu_1$ ) is indicative of a bond with significant double-bond character, similar to that in molecular oxygen.<sup>[1]</sup> Conversely, the low frequency of the O-F stretching mode ( $\nu_2$ ) suggests a relatively weak O-F bond.<sup>[1]</sup>

### Electron Spin Resonance (ESR) Spectroscopy

As a free radical, O<sub>2</sub>F possesses an unpaired electron, making it amenable to study by ESR spectroscopy.<sup>[4]</sup> This technique provides detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei, such as the fluorine atom.

The ESR spectrum of O<sub>2</sub>F is characterized by its g-tensor and the hyperfine coupling tensor for the fluorine nucleus.<sup>[4]</sup>

Table 2: ESR Spectroscopic Parameters for the O<sub>2</sub>F Radical in an Argon Matrix at 4.2 K<sup>[4]</sup>

| Parameter  | Value       |
|--|-------------|
| g-Tensor Components                                  |             |
| $g_1$  | 2.0080      |
| $g_2$  | 2.0008      |
| $g_3$  | 2.0022      |
| Fluorine Hyperfine Splitting Tensor Components (MHz) |             |
| $A_1/h$  | $\pm 288.4$ |
| $A_2/h$  | $\mp 141.1$ |
| $A_3/h$  | $\mp 39.2$  |

The anisotropy of the g-tensor and the hyperfine coupling constants provide valuable information about the geometry and electronic structure of the radical.<sup>[4]</sup>

## Molecular Structure and Bonding

The combination of spectroscopic data and theoretical calculations has provided a clear picture of the structure of the **dioxygen monofluoride** radical.

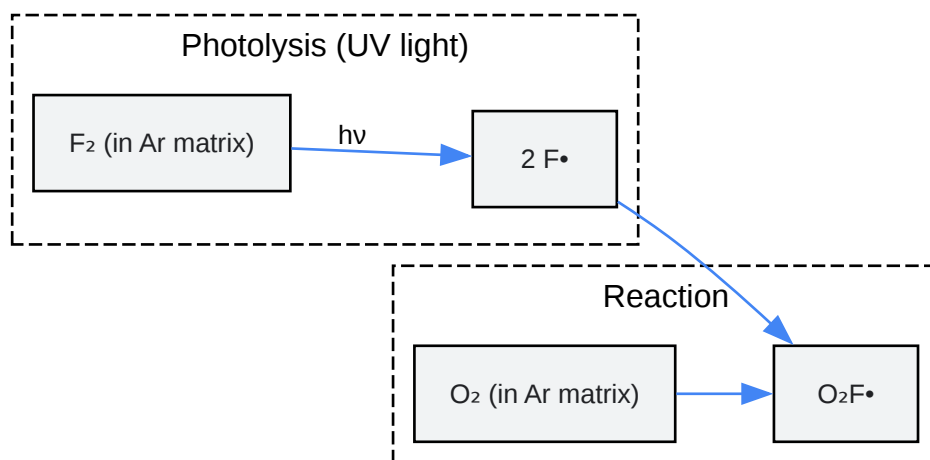
Table 3: Structural Parameters of the O<sub>2</sub>F Radical

| Parameter        | Value   | Reference      |
|------------------|---------|----------------|
| O-O Bond Length  | 1.200 Å | <sup>[1]</sup> |
| O-F Bond Length  | 1.649 Å | <sup>[1]</sup> |
| O-O-F Bond Angle | 111.19° | <sup>[1]</sup> |

The O-O bond length is very close to that of molecular oxygen (1.208 Å), further supporting the conclusion from infrared spectroscopy that this bond has significant double-bond character.<sup>[1]</sup> The O-F bond, however, is considerably longer and weaker than a typical single bond between oxygen and fluorine.<sup>[1]</sup>

## Reaction Mechanisms and Logical Relationships

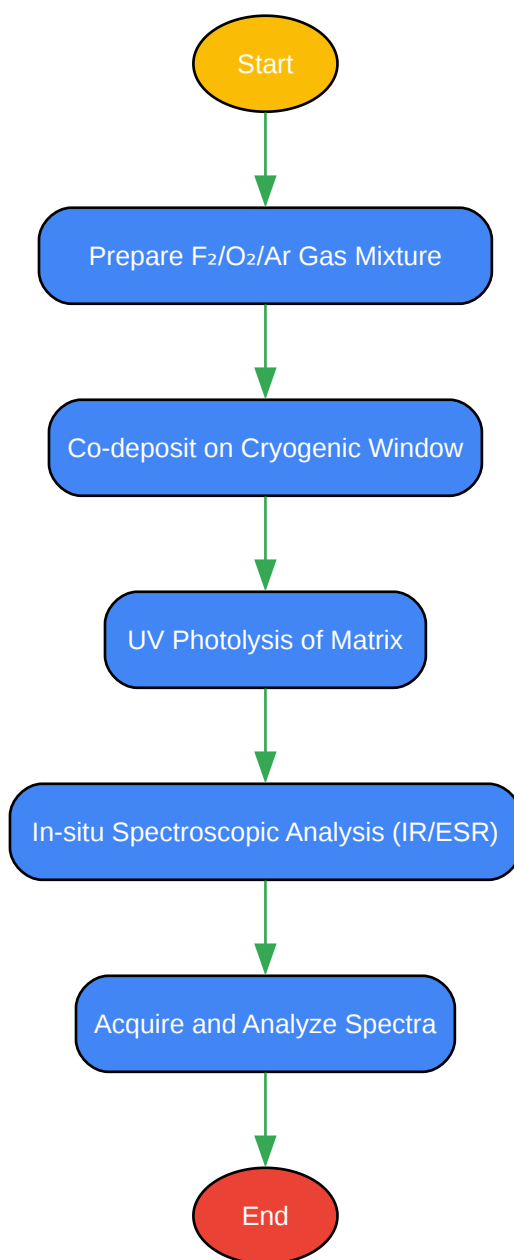
The formation of the **dioxygen monofluoride** radical via the photolysis of fluorine and oxygen in an inert matrix can be visualized as a two-step process.



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*Formation of  $O_2F$  radical via photolysis.*

The experimental workflow for the synthesis and characterization of the  $O_2F$  radical using matrix isolation spectroscopy follows a logical sequence of steps.



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*Experimental workflow for  $O_2F$  synthesis and analysis.*

## Conclusion

The discovery and characterization of the **dioxygen monofluoride** radical have been made possible through the application of advanced experimental techniques, particularly matrix isolation spectroscopy. The quantitative data obtained from infrared and electron spin resonance spectroscopy have provided a detailed understanding of the structure, bonding, and

electronic properties of this highly reactive species. The experimental protocols outlined in this guide serve as a valuable resource for researchers seeking to study the  $O_2F$  radical and other transient chemical intermediates. Further research into the reactivity of  $O_2F$  could have implications for a variety of fields, including atmospheric chemistry and the development of new high-energy materials.

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